molecular formula C11H16O3 B1353646 Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate CAS No. 94994-25-9

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate

Cat. No.: B1353646
CAS No.: 94994-25-9
M. Wt: 196.24 g/mol
InChI Key: KNSYWHCOJRHWRP-UHFFFAOYSA-N
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Description

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It is characterized by a bicyclic structure, which includes a formyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate typically involves the reaction of bicyclo[2.2.2]octane derivatives with formylating agents and esterification processes. One common method includes the formylation of bicyclo[2.2.2]octane-1-carboxylic acid followed by methylation to introduce the ester group .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Methyl 4-carboxybicyclo[2.2.2]octane-1-carboxylate.

    Reduction: Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate is primarily determined by its functional groups. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can lead to the formation of new bonds and structures. The ester group can undergo hydrolysis or transesterification, affecting the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity and influences the compound’s spatial orientation, which can be crucial in its interactions with molecular targets.

Comparison with Similar Compounds

  • Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
  • 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Comparison: Methyl 4-formylbicyclo[222]octane-1-carboxylate is unique due to the presence of both a formyl group and an ester group on a bicyclic framework This combination of functional groups allows for a diverse range of chemical reactions and applicationsFor example, Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate has a hydroxymethyl group instead of a formyl group, which alters its chemical behavior and applications .

Properties

IUPAC Name

methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-5-2-10(8-12,3-6-11)4-7-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSYWHCOJRHWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(CC1)(CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454256
Record name Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94994-25-9
Record name Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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